N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride

Descripción general

Descripción

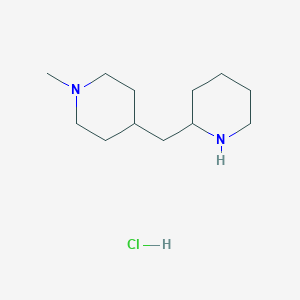

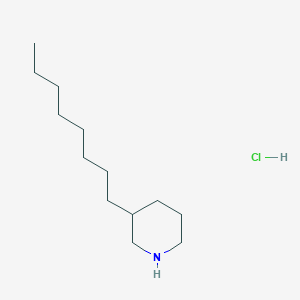

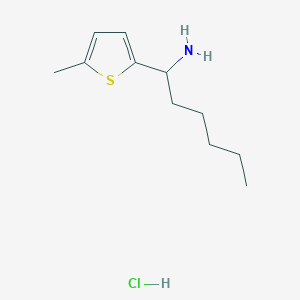

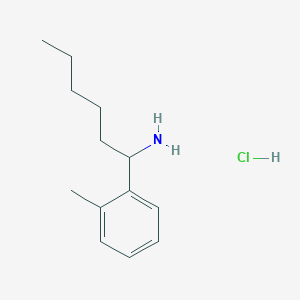

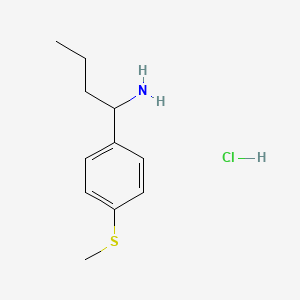

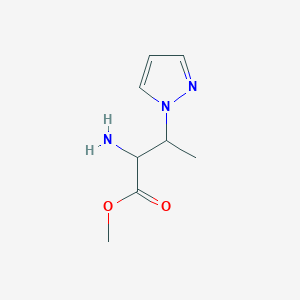

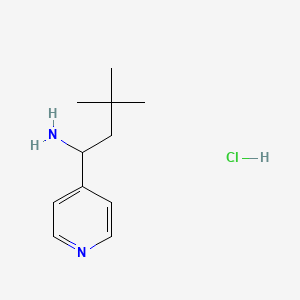

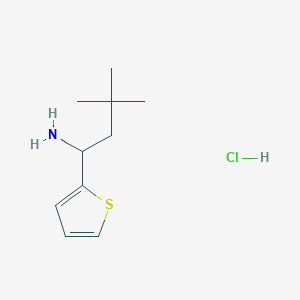

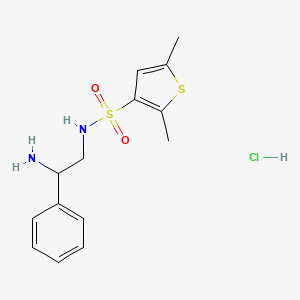

“N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a sulfonamide group and two methyl groups. The sulfonamide group is connected to a phenylethylamine moiety, which consists of a phenyl ring attached to an ethyl group bearing an amino group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, introduction of the methyl and sulfonamide substituents, and attachment of the phenylethylamine moiety. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the sulfonamide group, and the phenylethylamine moiety. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

Thiophenes, sulfonamides, and phenylethylamines each undergo specific types of chemical reactions. Thiophenes can participate in electrophilic aromatic substitution reactions, sulfonamides can undergo hydrolysis, and phenylethylamines can be involved in reactions typical for amines, such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its water solubility, while the presence of the thiophene and phenyl rings could increase its lipophilicity .Aplicaciones Científicas De Investigación

Summary of Results or Outcomes

However, based on the structure of the compound, which includes a thiazolidine motif, we can infer potential applications by looking at the general uses of thiazolidine derivatives in scientific research. Thiazolidines are known for their diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . They are often used in the synthesis of valuable organic combinations due to the presence of sulfur, which enhances their pharmacological properties .

Medicinal Chemistry

Application

Thiazolidine derivatives are explored for their therapeutic potential due to diverse biological activities.

Methods

Synthesis of derivatives through multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches.

Results

These compounds have shown promise in preclinical studies for various diseases due to their pharmacological properties .

Anticancer Research

Application

Investigating the anticancer properties of thiazolidine derivatives.

Methods

Testing on cancer cell lines using assays like MTT for cell viability and apoptosis assays.

Results

Some derivatives have demonstrated the ability to inhibit the growth of certain cancer cells .

Antimicrobial Studies

Application

Thiazolidines are studied for their antimicrobial effects against bacteria and fungi.

Methods

Employing disk diffusion and MIC determination methods.

Results

Certain thiazolidine compounds have shown significant antimicrobial activity .

Neuroprotective Agents

Application

Development of neuroprotective drugs from thiazolidine derivatives.

Methods

In vivo and in vitro studies on neuronal cells and animal models.

Results

Some derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Anti-inflammatory Agents

Application

Utilization of thiazolidine derivatives as anti-inflammatory agents.

Methods

Testing in animal models of inflammation, such as carrageenan-induced paw edema.

Results

Derivatives have been found to reduce inflammation markers in tested models .

Antioxidant Research

Application

Exploring the antioxidant capacity of thiazolidine derivatives.

Methods

Using assays like DPPH and ABTS to measure free radical scavenging activity.

Results

Some compounds have shown high antioxidant activity, which could be beneficial in oxidative stress-related conditions .

Direcciones Futuras

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable biological effects, it could be further optimized and developed into a therapeutic agent. Alternatively, if it exhibits unique physical or chemical properties, it could find use in material science or other fields .

Propiedades

IUPAC Name |

N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2.ClH/c1-10-8-14(11(2)19-10)20(17,18)16-9-13(15)12-6-4-3-5-7-12;/h3-8,13,16H,9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDKDHKYNHLTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride | |

CAS RN |

1423034-67-6 | |

| Record name | 3-Thiophenesulfonamide, N-(2-amino-2-phenylethyl)-2,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.